2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with a molecular formula of C29H24Br2N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, including the bromination of phenyl rings and the formation of imine and ester bonds. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Common reagents used in the synthesis include bromine, chlorophenoxy acetic acid, and methyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The reaction conditions are carefully controlled to optimize the efficiency of each step in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chlorophenol
- 2,4-Dibromo-6-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H17Br2ClN2O4 |
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Molecular Weight |
580.7 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H17Br2ClN2O4/c1-14-3-2-4-15(9-14)23(30)32-22-16(10-17(24)11-20(22)25)12-27-28-21(29)13-31-19-7-5-18(26)6-8-19/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
NOELMKXZUDIKDF-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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